Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of propanoic acid and contains an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-methylbutan-2-yl)amino]propanoate typically involves the reaction of 3-methylbutan-2-amine with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures are implemented to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 3-[(3-methylbutan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3-methylbutan-2-yl)amino]acetate
- Ethyl 3-[(3-methylbutan-2-yl)amino]butanoate
- Ethyl 3-[(3-methylbutan-2-yl)amino]pentanoate
Uniqueness
Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
ethyl 3-(3-methylbutan-2-ylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-5-13-10(12)6-7-11-9(4)8(2)3/h8-9,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAGPRKXYHDIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.